

P 276-00 Dosage Optimization: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **P 276-00**

Cat. No.: **B045974**

[Get Quote](#)

Welcome to the technical support center for **P 276-00**, a potent cyclin-dependent kinase (CDK) inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the dosage of **P 276-00** for your specific cell lines. Here, we will move beyond simple protocols to explain the "why" behind experimental choices, ensuring your results are both accurate and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of **P 276-00** in cell culture experiments.

1. What is **P 276-00** and what is its mechanism of action?

P 276-00, also known as Riviciclib, is a flavone derivative that acts as a potent inhibitor of several cyclin-dependent kinases (CDKs).^{[1][2]} It primarily targets CDK1, CDK4, and CDK9.^[3] ^[4] By inhibiting these key regulators of the cell cycle and transcription, **P 276-00** can induce cell cycle arrest and apoptosis in cancer cells.^{[1][5]} Specifically, its inhibition of CDK4/cyclin D1 and CDK1/cyclin B complexes disrupts cell cycle progression, while inhibition of CDK9/cyclin T1 interferes with transcription, leading to the downregulation of anti-apoptotic proteins like Mcl-1.^{[5][6]}

2. Which cell lines are known to be sensitive to **P 276-00**?

P 276-00 has demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Notably, it has shown significant activity in:

- Mantle Cell Lymphoma (MCL): Cell lines such as Jeko-1, Mino, and Rec-1 are sensitive to **P 276-00**.[\[5\]](#)[\[7\]](#)
- Multiple Myeloma (MM): Various MM cell lines, including those resistant to conventional therapies, have shown susceptibility.[\[6\]](#)[\[8\]](#)[\[9\]](#)
- Other Carcinomas: It is effective against cell lines from colon carcinoma (HCT-116, HT-29, SW-480), non-small cell lung carcinoma (H-460), osteosarcoma (U2OS), cervical carcinoma (SiHa), breast cancer (MCF-7), prostate cancer (PC-3), and bladder carcinoma (T-24).[\[10\]](#)[\[11\]](#)
- Cisplatin-Resistant Cells: **P 276-00** has also been shown to be active against cisplatin-resistant tumors.[\[1\]](#)

Normal fibroblast cells, such as WI-38, have been shown to be less sensitive to **P 276-00** compared to cancerous cell lines.[\[1\]](#)[\[10\]](#)

3. What is a typical starting concentration range for **P 276-00** in vitro?

Based on published data, a good starting point for dose-response experiments is a broad concentration range from 0.01 μ M to 10 μ M. The IC₅₀ values for many sensitive cell lines fall within the range of 300 to 800 nM.[\[11\]](#) For instance, in mantle cell lymphoma cell lines, IC₅₀ values ranged from 0.21 to 0.5 μ mol/L (210 to 500 nM).[\[7\]](#) Therefore, a sensible initial screening range would be from 100 nM to 5 μ M.

4. How should I prepare and store **P 276-00** for cell culture experiments?

P 276-00 is available as a free base (Riviciclib) and a hydrochloride salt (Riviciclib hydrochloride). The hydrochloride salt generally has better water solubility.[\[4\]](#)

- Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution in an appropriate solvent like DMSO.[\[11\]](#) For example, a 10 mM stock in DMSO can be prepared and stored.

- Storage: The powder form can be stored at -20°C for up to 3 years. Stock solutions in DMSO should be stored at -80°C for up to one year and at -20°C for up to one month.[11]
- Working Dilutions: For experiments, dilute the stock solution in your cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered when optimizing **P 276-00** dosage.

Problem	Potential Cause(s)	Troubleshooting Steps
Inconsistent or non-reproducible results	<p>1. Compound Instability: P 276-00 may degrade in the culture medium over long incubation periods. 2. Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity. 3. Inconsistent Seeding Density: Variations in the initial number of cells will affect the final readout.</p>	<p>1. Prepare fresh dilutions of P 276-00 from a frozen stock for each experiment. Consider replacing the medium with fresh P 276-00-containing medium for long-term (e.g., > 72 hours) experiments. 2. Use cells within a consistent and low passage number range. Regularly perform cell line authentication. 3. Ensure accurate and consistent cell counting and seeding for all wells and experiments.</p>
Higher than expected IC ₅₀ value or lack of efficacy	<p>1. Cell Line Resistance: The chosen cell line may be inherently resistant to CDK inhibitors. 2. High Serum Concentration: Serum proteins can bind to the compound, reducing its effective concentration. 3. Incorrect Dosage Range: The concentrations tested may be too low.</p>	<p>1. Review the literature to confirm if your cell line is expected to be sensitive. Consider testing a positive control cell line known to be sensitive to P 276-00 (e.g., Jeko-1). 2. If possible, perform initial dose-response experiments in a lower serum concentration (e.g., 2-5%) and compare with results in your standard serum concentration. 3. Expand your dose-response curve to include higher concentrations (e.g., up to 25 μM).</p>
Unexpected cytotoxicity at low concentrations	<p>1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 2. Cell Line Hypersensitivity: The cell line may be</p>	<p>1. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO). Include a vehicle control</p>

exceptionally sensitive to CDK inhibition. 3. Compound Precipitation: At higher concentrations, the compound may precipitate out of the medium, leading to inconsistent effects.

(medium with the same amount of solvent) in all experiments. 2. Narrow down your dose-response curve to a lower concentration range (e.g., 1 nM to 1 μ M). 3. Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, consider preparing fresh dilutions or using a different formulation if available.

Discrepancy between viability assays (e.g., MTT vs. Cell Counting)

1. MTT Assay Interference: The compound may interfere with the MTT dye reduction, leading to inaccurate readings. 2. Cytostatic vs. Cytotoxic Effects: P 276-00 can cause cell cycle arrest (cytostatic) without immediate cell death (cytotoxic). MTT measures metabolic activity, which might not directly correlate with cell number.

1. Run a control with P 276-00 in cell-free medium containing MTT to check for direct chemical reduction of the dye. 2. Use a direct cell counting method (e.g., trypan blue exclusion assay or an automated cell counter) or a DNA-based proliferation assay (e.g., BrdU or EdU incorporation) to complement the MTT assay and distinguish between cytostatic and cytotoxic effects.

Part 3: Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments to determine the optimal dosage of **P 276-00**.

Protocol 1: Determining the IC₅₀ Value using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of **P 276-00**, a measure of its potency.

Materials:

- **P 276-00** stock solution (e.g., 10 mM in DMSO)
- Your cell line of interest
- Complete cell culture medium
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count your cells.
 - Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 μ L of medium).
 - Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **P 276-00** in complete medium. A common approach is a 2-fold or 3-fold serial dilution series starting from a high concentration (e.g., 10 μ M).

- Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
- Carefully remove the medium from the wells and add 100 µL of the **P 276-00** dilutions or control medium.
- Incubate for the desired time period (e.g., 48 or 72 hours).

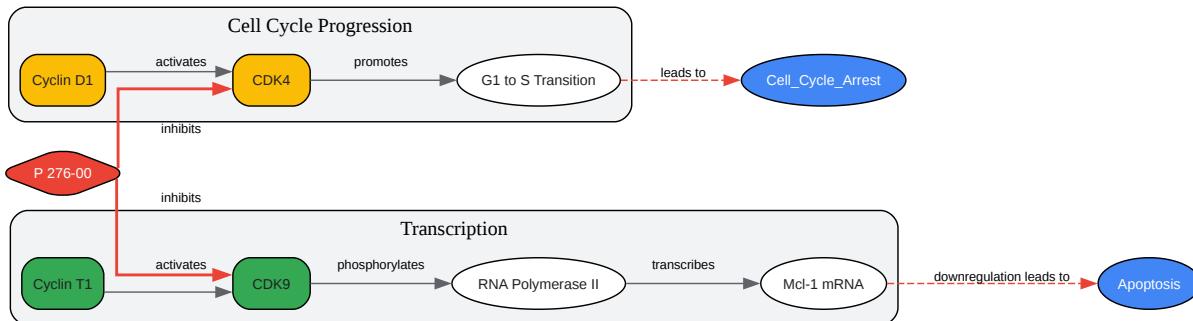
- MTT Assay:
 - After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
 - Incubate for 3-4 hours at 37°C until formazan crystals are visible.
 - Carefully aspirate the medium without disturbing the formazan crystals.
 - Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the crystals.
 - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the no-cell control from all other readings.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control:
 - $$\% \text{ Viability} = (\text{Absorbance of treated cells} / \text{Absorbance of vehicle control}) \times 100$$
 - Plot the % Viability against the log of the **P 276-00** concentration.
 - Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol helps to understand the effect of **P 276-00** on cell cycle progression.

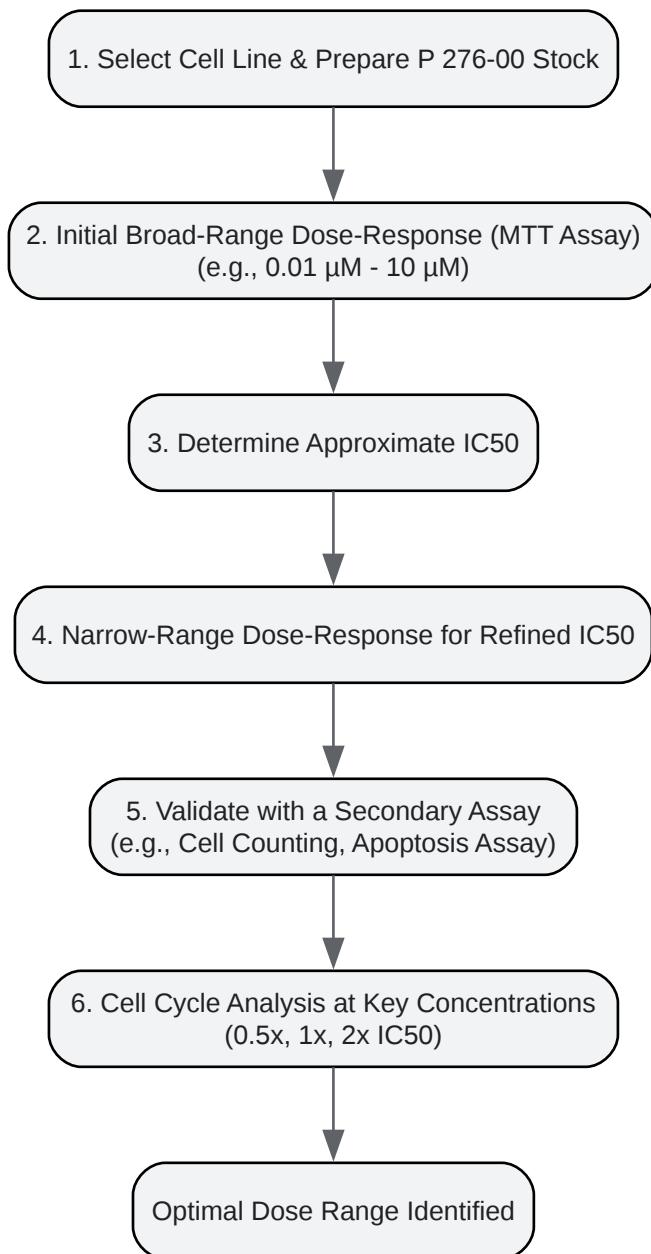
Materials:

- **P 276-00**
- Your cell line of interest
- 6-well plates
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer


Procedure:

- Cell Treatment:
 - Seed cells in 6-well plates and allow them to attach overnight.
 - Treat the cells with different concentrations of **P 276-00** (e.g., 0.5x, 1x, and 2x the determined IC50) and a vehicle control for a specific time (e.g., 24 or 48 hours).
- Cell Harvesting and Fixation:
 - Harvest the cells by trypsinization and collect them by centrifugation.
 - Wash the cells with ice-cold PBS.
 - Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
 - Incubate at -20°C for at least 2 hours (or overnight).
- Staining and Analysis:
 - Centrifuge the fixed cells and wash with PBS.
 - Resuspend the cell pellet in PI staining solution.
 - Incubate in the dark at room temperature for 30 minutes.
 - Analyze the samples using a flow cytometer.

- Use appropriate software (e.g., FlowJo) to analyze the cell cycle distribution (G1, S, and G2/M phases).


Part 4: Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate key pathways and workflows.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **P 276-00**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **P 276-00** dose optimization.

References

- Joshi, K. S., Rathos, M. J., Mahajan, P., Wagh, V., Shenoy, S., Bhatia, D., ... & Sharma, S. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. *Molecular Cancer Therapeutics*, 6(3), 918-925. [\[Link\]](#)
- Shirsath, N. P., Manohar, S. M., Joshi, K. S., & Rumjanek, V. M. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in

mantle cell lymphoma cell lines. *BMC Cancer*, 12(1), 1-14. [\[Link\]](#)

- Manohar, S. M., Shirasath, N. P., & Joshi, K. S. (2011). Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription. *Leukemia research*, 35(6), 821-830. [\[Link\]](#)
- Shirasath, N. P., Manohar, S. M., & Joshi, K. S. (2012). P276-00, A cyclin-dependent kinase inhibitor, Modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines.
- Malik, S., & Kumar, A. (2022).
- Joshi, K. S., Rathos, M. J., Mahajan, P., Wagh, V., Shenoy, S., Bhatia, D., ... & Sharma, S. (2007). P276-00, a novel cyclin-dependent inhibitor induces G1-G2 arrest, shows antitumor activity on cisplatin-resistant cells and significant in vivo efficacy in tumor models. *Molecular cancer therapeutics*, 6(3), 926-934. [\[Link\]](#)
- Gangar, A., & Sethi, G. (2013). Cyclin dependent kinase 9 inhibitors for cancer therapy. *Journal of medicinal chemistry*, 56(22), 8875-8893. [\[Link\]](#)
- MDPI. (2023). Recent Progress in CDK4/6 Inhibitors and PROTACs. [\[Link\]](#)
- Raje, N., & Anderson, K. (2012). Cyclin dependent kinases in cancer: Potential for therapeutic intervention. *Landes Bioscience*. [\[Link\]](#)
- ResearchGate. (n.d.). P276-00, a clinical-grade cyclin-dependent kinase (Cdk) inhibitor is... [\[Link\]](#)
- Rethinking solubility and stability in cell culture media with next generation cystine peptides. (2023). YouTube. [\[Link\]](#)
- ResearchGate. (n.d.). General structure of P276-00 series of flavones. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. P276-00, a novel cyclin-dependent inhibitor induces G1-G2 arrest, shows antitumor activity on cisplatin-resistant cells and significant in vivo efficacy in tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]

- 5. P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [P 276-00 Dosage Optimization: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045974#optimizing-p-276-00-dosage-for-specific-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

